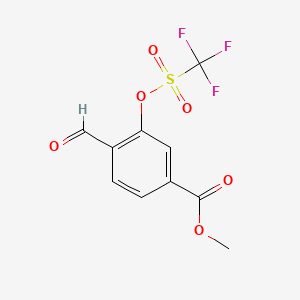
5-Bromo-2-chloroquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloroquinolin-4-ol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloroquinolin-4-ol typically involves the bromination and chlorination of quinoline derivatives. One common method is the reaction of 2-chloroquinoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scalable processes that ensure cost-effectiveness and high yield. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carefully controlled to maintain the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloroquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
Scientific Research Applications
5-Bromo-2-chloroquinolin-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes, interfere with DNA synthesis, and disrupt cellular processes. These interactions lead to its biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 2-Chloroquinoline
- 5-Bromoquinoline
- 4-Hydroxyquinoline
Uniqueness
5-Bromo-2-chloroquinolin-4-ol is unique due to the presence of both bromine and chlorine atoms in the quinoline ring.
Properties
Molecular Formula |
C9H5BrClNO |
|---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
5-bromo-2-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5BrClNO/c10-5-2-1-3-6-9(5)7(13)4-8(11)12-6/h1-4H,(H,12,13) |
InChI Key |
CKVQMGRKLFOIBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C=C(N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B13645125.png)
![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)




![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)](/img/structure/B13645172.png)
![1-{[(3-Bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B13645173.png)
![2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13645176.png)





